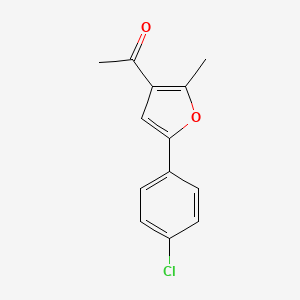

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-8(15)12-7-13(16-9(12)2)10-3-5-11(14)6-4-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCVLRAZYZGWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370633 | |

| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43020-12-8 | |

| Record name | 1-[5-(4-Chlorophenyl)-2-methylfuran-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of this compound, a substituted furan of interest to researchers in medicinal chemistry and materials science. The core of this synthesis is the Paal-Knorr furan synthesis, a classic and efficient method for constructing the furan ring from a 1,4-dicarbonyl precursor.[1][2] This document delves into the strategic synthesis of the requisite dicarbonyl intermediate followed by its acid-catalyzed cyclization. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the critical rationale behind the selection of reagents and conditions, aligning with the principles of modern synthetic organic chemistry.

Introduction and Strategic Overview

This compound (IUPAC Name: 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone) is a polysubstituted furan derivative.[3] Such heterocyclic scaffolds are pivotal in drug development and serve as versatile building blocks for more complex molecular architectures.[4] The synthesis of this target molecule is most effectively achieved through a two-stage process, as outlined below. The primary challenge in this, and many Paal-Knorr syntheses, lies not in the final ring-closing step but in the efficient construction of the asymmetric 1,4-dicarbonyl precursor.[5]

Caption: High-level two-stage synthetic workflow.

The Core Reaction: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains one of the most important methods for preparing substituted furans.[1][6] The reaction facilitates the conversion of a 1,4-dicarbonyl compound into a furan through an acid-catalyzed intramolecular condensation and dehydration sequence.[7]

Reaction Mechanism

The mechanism was definitively elucidated in the 1990s and involves a series of well-understood steps.[1][6] It is not merely a simple dehydration but a nuanced process where the conformation of the dicarbonyl substrate plays a key role in the rate-determining step.[6]

The accepted mechanism proceeds as follows:

-

Protonation: The process is initiated by the protonation of one of the two carbonyl oxygens by an acid catalyst. This significantly increases the electrophilicity of the associated carbonyl carbon.

-

Enolization: Concurrently, the second carbonyl group undergoes acid-catalyzed tautomerization to its more nucleophilic enol form.

-

Cyclization (Rate-Determining Step): The electron-rich double bond of the enol performs an intramolecular nucleophilic attack on the activated (protonated) carbonyl carbon.[5][7] This ring-closing step forms a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The newly formed hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

-

Aromatization: A final deprotonation step removes a proton from the carbon that originally bore the enol, re-establishing the double bond within the ring and yielding the stable, aromatic furan product.

// Invisible nodes for structure alignment p1 [pos="0,2!", label=""]; p2 [pos="2.5,2!", label=""]; p3 [pos="5,2!", label=""]; p4 [pos="7.5,2!", label=""]; p5 [pos="10,2!", label=""]; p6 [pos="12.5,2!", label=""];

// Structures (using HTML-like labels for images or simplified text) Start [label="1,4-Dicarbonyl Precursor", pos="0,2.5!"]; Protonated [label="Protonated Carbonyl\n+ Enol Tautomer", pos="2.5,2.5!"]; Hemiacetal [label="Cyclic Hemiacetal\n(Intermediate)", pos="5,2.5!"]; Water_Leave [label="Protonated Hemiacetal", pos="7.5,2.5!"]; Oxonium [label="Oxonium Ion", pos="10,2.5!"]; Furan [label="Furan Product", pos="12.5,2.5!"];

// Reaction Steps Start -> Protonated [label=" H+ (cat.)\nEnolization"]; Protonated -> Hemiacetal [label=" Intramolecular\n Attack (RDS)"]; Hemiacetal -> Water_Leave [label=" H+"]; Water_Leave -> Oxonium [label=" - H₂O"]; Oxonium -> Furan [label=" - H+"];

// Step Labels lab1 [label="1. Protonation &\n2. Enolization", pos="1.25,0.5!"]; lab2 [label="3. Cyclization", pos="3.75,0.5!"]; lab3 [label="4. Dehydration", pos="8.75,0.5!"]; lab4 [label="5. Aromatization", pos="11.25,0.5!"]; }

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Synthesis of the 1,4-Dicarbonyl Precursor

As the Paal-Knorr reaction itself is robust, the primary synthetic effort is directed towards obtaining the necessary precursor, 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione . A logical and efficient approach is the Michael addition of acetylacetone to an α,β-unsaturated ketone (a chalcone derivative).

// Reactants A [label="4-Chloroacetophenone"]; B [label="Acetone"]; C [label="Acetylacetone"];

// Intermediates & Products I1 [label="1-(4-chlorophenyl)but-2-en-1-one\n(Chalcone Derivative)"]; I2 [label="Acetylacetone Enolate"]; P [label="3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Flow {rank=same; A; B;} A -> I1; B -> I1 [label="Base (e.g., NaOH)\nAldol Condensation"];

{rank=same; C; I1;} C -> I2 [label="Base (e.g., NaOEt)"]; I1 -> P; I2 -> P [label="Michael Addition"]; }

Caption: Workflow for the synthesis of the 1,4-dicarbonyl precursor.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol A: Synthesis of 1-(4-chlorophenyl)but-2-en-1-one

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chloroacetophenone (15.4 g, 0.1 mol) and acetone (58 g, 1.0 mol).

-

Reaction Initiation: While stirring, slowly add a 10% aqueous solution of sodium hydroxide (20 mL) dropwise over 30 minutes, maintaining the temperature below 25°C using a water bath.

-

Reaction: Allow the mixture to stir at room temperature for 4 hours. The formation of a yellow precipitate should be observed.

-

Work-up: Pour the reaction mixture into 200 mL of cold water with vigorous stirring.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude product from ethanol to yield the pure chalcone derivative as yellow crystals.

Protocol B: Synthesis of 3-acetyl-1-(4-chlorophenyl)hexane-1,4-dione

-

Setup: In a 250 mL three-neck flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL).

-

Enolate Formation: To the cooled sodium ethoxide solution, add acetylacetone (10.0 g, 0.1 mol) dropwise with stirring.

-

Michael Addition: After the addition is complete, add a solution of 1-(4-chlorophenyl)but-2-en-1-one (18.1 g, 0.1 mol, from Protocol A) in ethanol (50 mL) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

-

Extraction: Add 100 mL of water to the residue and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent. Purify the resulting crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1,4-dicarbonyl precursor.

Protocol C: Synthesis of this compound

-

Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the 1,4-dicarbonyl precursor (5.6 g, 0.02 mol) and p-toluenesulfonic acid monohydrate (p-TsOH) (0.38 g, 0.002 mol, 10 mol%).

-

Solvent: Add 50 mL of toluene.

-

Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing for 3-5 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) followed by brine (25 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) or by column chromatography to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁ClO₂ | [3] |

| Molecular Weight | 234.68 g/mol | [3] |

| CAS Number | 43020-12-8 | [3] |

| Appearance | Expected to be a solid at room temperature | - |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | [3] |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.4 ppm (s, 3H, -CH₃ at C2 of furan)

-

δ ~2.6 ppm (s, 3H, -COCH₃ acetyl group)

-

δ ~6.8 ppm (s, 1H, proton at C4 of furan)

-

δ ~7.4 ppm (d, 2H, aromatic protons ortho to Cl)

-

δ ~7.7 ppm (d, 2H, aromatic protons meta to Cl)

-

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals for the furan ring carbons, the acetyl carbonyl and methyl carbons, the C2-methyl carbon, and the six carbons of the 4-chlorophenyl ring.

-

IR (KBr, cm⁻¹):

-

~1670 cm⁻¹ (strong, C=O stretch of the acetyl ketone)

-

~1590, 1490 cm⁻¹ (C=C stretching of aromatic and furan rings)

-

~1250-1050 cm⁻¹ (C-O-C stretch of the furan ether)

-

~830 cm⁻¹ (C-H out-of-plane bending for 1,4-disubstituted benzene)

-

-

Mass Spectrometry (EI):

-

M⁺ peak at m/z 234, with a characteristic M+2 peak at m/z 236 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

-

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Introduction

3-Acetyl-5-(4-chlorophenyl)-2-methylfuran is a substituted furan derivative with potential applications in medicinal chemistry and materials science.[1] Its structural elucidation and purity assessment are critical for its development and use. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing precise information on the compound's molecular weight and fragmentation patterns, which are essential for confirming its identity and characterizing its structure. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers and professionals in drug development and chemical analysis.

Molecular and Chemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem[1] |

| Molecular Weight | 234.68 g/mol | PubChem[1] |

| Exact Mass | 234.0447573 Da | PubChem[1] |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | PubChem[1] |

Mass Spectrometry: Ionization and Fragmentation Strategy

Electron Ionization (EI) is the method of choice for this compound due to its volatility and thermal stability, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3] EI at a standard energy of 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[4][5]

The fragmentation of this compound is primarily dictated by the presence of the acetyl group, the chlorophenyl ring, and the furan core. The most probable fragmentation pathways involve:

-

Alpha-Cleavage: The bond adjacent to the carbonyl group of the acetyl moiety is susceptible to cleavage.[6][7] This can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

-

Cleavage of the Chlorophenyl Group: The bond connecting the furan ring and the chlorophenyl group can undergo cleavage.

-

Furan Ring Fragmentation: The furan ring itself can undergo characteristic cleavages.

The presence of chlorine is a key diagnostic feature due to its isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will be reflected in the mass spectrum for all chlorine-containing fragments.

Predicted Fragmentation Pathway

The expected fragmentation of this compound under electron ionization is outlined below.

Caption: Predicted EI-MS fragmentation of this compound.

Table 2: Predicted Mass Fragments and Their Identities

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Description |

| 234/236 | Molecular Ion [M]⁺˙ | [C₁₃H₁₁ClO₂]⁺˙ | The intact molecule with one electron removed. |

| 219/221 | [M - CH₃]⁺ | [C₁₂H₈ClO₂]⁺ | Loss of a methyl radical from the acetyl group via alpha-cleavage. |

| 191/193 | [M - CH₃ - CO]⁺ | [C₁₁H₈ClO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

| 111/113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

| 123 | [C₇H₇O₂]⁺ | [C₇H₇O₂]⁺ | 3-Acetyl-2-methylfuran cation radical. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Acylium ion from cleavage of the bond between the furan ring and the acetyl group. |

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Standard Preparation: Prepare a series of calibration standards if quantitative analysis is required.

-

Internal Standard: For accurate quantification, consider using an internal standard with similar chemical properties but a different retention time and mass spectrum.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column is recommended.

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for separating the analyte from potential impurities.[2][3]

-

Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations to avoid column overloading. Set the injector temperature to 250 °C.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

-

Ion Source Temperature: 230 °C.[2]

-

Mass Range: Scan from m/z 40 to 300 to ensure all relevant fragments are detected.

3. Data Acquisition and Analysis

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern and any available library spectra.

-

Confirm the presence of the characteristic isotopic pattern for chlorine-containing fragments.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted below.

Caption: Workflow for the GC-MS analysis of the target compound.

Trustworthiness and Self-Validating Systems

The reliability of this analytical method is ensured through several self-validating checks:

-

Retention Time: The retention time of the analyte should be consistent across multiple injections under the same chromatographic conditions.

-

Molecular Ion: The presence of the molecular ion peak with the correct isotopic pattern for one chlorine atom (M⁺˙ and [M+2]⁺˙ in a ~3:1 ratio) provides strong evidence for the compound's identity and elemental composition.

-

Characteristic Fragments: The observed fragmentation pattern should align with the predicted pathways, particularly the presence of the acylium ion (m/z 43), the [M-CH₃]⁺ fragment, and the chlorophenyl cation (m/z 111/113).

-

System Suitability: Injecting a known standard before and during the analysis of unknown samples ensures the GC-MS system is performing optimally.

Conclusion

This technical guide provides a robust framework for the mass spectrometric analysis of this compound. By employing the detailed GC-MS protocol and understanding the predicted fragmentation behavior, researchers can confidently identify and characterize this compound. The inherent self-validating nature of the described methodology ensures a high degree of scientific integrity and trustworthiness in the obtained results.

References

- 1. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Crystal Structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals, detailing the process of determining and analyzing the crystal structure of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. While a definitive crystal structure for this specific compound is not publicly available at the time of writing, this document outlines the complete experimental and analytical workflow, from synthesis to crystallographic analysis, based on established methodologies and analysis of analogous structures.

Introduction: The Significance of Furan Derivatives in Medicinal Chemistry

Furan and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous biologically active compounds.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores their importance in drug discovery. The subject of this guide, this compound, incorporates several key pharmacophoric features: a substituted furan ring, a chlorophenyl group, and an acetyl moiety. Such motifs are often associated with a range of therapeutic activities, including anticancer and anti-inflammatory properties.[2][3]

A definitive understanding of the three-dimensional arrangement of atoms and intermolecular interactions within a crystal lattice is paramount for modern drug design.[4] This knowledge, derived from single-crystal X-ray diffraction, informs structure-activity relationship (SAR) studies, aids in the optimization of lead compounds, and is critical for understanding drug-receptor interactions.

PART 1: Synthesis and Crystallization

Proposed Synthesis via Paal-Knorr Furan Synthesis

A robust and widely applicable method for the synthesis of substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[5][6]

Reaction Scheme:

Caption: Proposed synthesis of the title compound via Paal-Knorr cyclization.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 1-(4-chlorophenyl)pentane-1,4-dione (1.0 eq) in toluene (10 mL/mmol), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Dehydration: Fit the reaction flask with a Dean-Stark apparatus to facilitate the removal of water formed during the cyclization.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Toluene and Dean-Stark: The choice of toluene as a solvent allows for azeotropic removal of water, driving the equilibrium towards the formation of the furan ring.

-

Acid Catalyst: A strong acid catalyst is necessary to protonate one of the carbonyl groups, initiating the intramolecular cyclization.[7]

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] The following protocols are recommended for growing crystals suitable for diffraction studies.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound.

-

Filter the solution into a clean vial.

-

Cover the vial with a perforated cap to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment.

-

-

Vapor Diffusion:

-

In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile, good solvent.

-

Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (anti-solvent).

-

The anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.

-

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem CID: 2735239[7] |

| Molecular Weight | 234.68 g/mol | PubChem CID: 2735239[7] |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | PubChem CID: 2735239[7] |

PART 2: Crystal Structure Determination and Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[4][8]

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD

-

Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of structure factor amplitudes.

-

Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Hypothetical Crystal Structure Analysis

In the absence of experimental data for the title compound, we can predict key structural features based on known structures of similar furan derivatives.

Molecular Geometry:

-

The furan ring is expected to be essentially planar.

-

The acetyl and chlorophenyl substituents will be attached to the furan ring. The dihedral angle between the plane of the furan ring and the chlorophenyl ring will be a key conformational feature, influenced by steric hindrance and crystal packing forces.

Intermolecular Interactions:

-

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the oxygen atom of the acetyl group could act as a weak hydrogen bond acceptor, potentially forming C-H···O interactions with neighboring molecules.

-

Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, an important interaction in crystal engineering.

-

π-π Stacking: The aromatic furan and chlorophenyl rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Data Presentation: Predicted Crystallographic Parameters

| Parameter | Predicted Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common |

| Z (molecules/unit cell) | 2 or 4 | Typical for the predicted space groups |

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural determination of this compound. While a definitive crystal structure is yet to be reported, the methodologies described herein represent the standard, validated workflow for such an investigation.

The determination of this crystal structure would be a valuable contribution to the field, providing crucial insights for medicinal chemists working on the development of novel furan-based therapeutic agents. The structural data would enable detailed computational studies, such as molecular docking, to elucidate its mechanism of action and guide the design of more potent and selective analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excillum.com [excillum.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

Physical and chemical properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This technical guide provides a comprehensive analysis of this compound, a polysubstituted furan derivative of significant interest to the scientific community. Furan scaffolds are core structural motifs in a vast array of pharmacologically active compounds and functional materials, making a thorough understanding of their derivatives essential for innovation.[1][2] This document delineates the key physicochemical properties, provides a validated synthetic pathway with mechanistic insights, outlines expected spectroscopic signatures, and discusses the chemical reactivity of the title compound. Furthermore, it explores its potential applications in drug discovery, particularly as a precursor for other heterocyclic systems, and establishes rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Introduction to the Furan Scaffold

The Significance of Furan Derivatives in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its unique combination of aromaticity, polarity from the ether oxygen, and ability to engage in hydrogen bonding allows it to serve as a versatile building block in drug design.[2] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4][5] The furan nucleus can act as a bioisostere for phenyl rings, offering modified steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[2]

Structural Overview of this compound

This compound (CAS No. 43020-12-8) is a highly functionalized molecule featuring several key structural components that dictate its chemical behavior:

-

A Furan Core: A 2,3,5-trisubstituted furan ring, which forms the heterocyclic backbone.

-

An Acetyl Group: An electron-withdrawing ketone group at the C3 position, which serves as a handle for further chemical transformations.

-

A 4-Chlorophenyl Group: An aryl substituent at the C5 position, which influences the molecule's electronic properties and potential for intermolecular interactions.

-

A Methyl Group: An electron-donating alkyl group at the C2 position.

These features combine to create a molecule with a rich and varied chemical profile, suitable for exploration in both medicinal chemistry and materials science.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in experimental settings. The following data for this compound has been compiled from computed descriptors.[6]

Identity and Computed Descriptors

| Property | Value | Reference |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | [6] |

| CAS Number | 43020-12-8 | [6] |

| Molecular Formula | C₁₃H₁₁ClO₂ | [6] |

| Molecular Weight | 234.68 g/mol | [6] |

| Exact Mass | 234.0447573 Da | [6] |

| XLogP3 | 3.4 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

Synthesis and Mechanistic Insights

The Paal-Knorr Furan Synthesis: A Foundational Approach

The most direct and widely utilized method for synthesizing substituted furans is the Paal-Knorr synthesis.[7][8] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[9][10] The versatility of this method allows for the preparation of a wide array of furan derivatives by simply varying the substituents on the 1,4-diketone precursor.[7]

Mechanistic Causality

The Paal-Knorr synthesis proceeds via a well-elucidated mechanism. The choice of a strong acid catalyst (protic or Lewis) is crucial for the initial activation of a carbonyl group.

-

Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, rendering the carbonyl carbon highly electrophilic.

-

Enolization & Cyclization: The second carbonyl group tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal. This nucleophilic attack is the rate-determining step of the reaction.[9]

-

Dehydration: The resulting hydroxyl group on the cyclic intermediate is protonated, forming a good leaving group (water).

-

Aromatization: Elimination of water and a final deprotonation step yield the stable, aromatic furan ring.[7]

Caption: The acid-catalyzed mechanism of the Paal-Knorr furan synthesis.

Proposed Experimental Protocol

While a specific protocol for this compound is not detailed in the literature, a robust, general procedure based on the Paal-Knorr reaction can be proposed. The key is the synthesis of the requisite precursor, 1-(4-chlorophenyl)-4-acetyl-hexane-1,4-dione.

Step 1: Synthesis of the 1,4-Diketone Precursor (Hypothetical)

-

The synthesis of unsymmetrical 1,4-diketones can be challenging. A potential route could involve the Stetter reaction or other modern coupling methodologies, which are beyond the scope of this guide. For this protocol, we assume the precursor is available.

Step 2: Paal-Knorr Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone precursor (1.0 eq) in a suitable solvent such as toluene or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.

-

Heating: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, allow the mixture to cool to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final this compound.

Spectroscopic and Structural Characterization

Confirming the structure of a synthesized molecule is paramount. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.[11]

Caption: A standard workflow for the spectroscopic characterization of a synthesized organic compound.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and known data for similar furan derivatives.[11][12]

| Technique | Expected Features |

| ¹H NMR | δ ~2.3-2.5 ppm (s, 3H): Acetyl methyl protons (CH₃-C=O).δ ~2.6-2.8 ppm (s, 3H): Furan-methyl protons (CH₃-C₂).δ ~6.8-7.0 ppm (s, 1H): Furan proton (H-C₄).δ ~7.4-7.8 ppm (AA'BB' system, 4H): Two doublets for the 4-chlorophenyl protons. |

| ¹³C NMR | δ ~15-20 ppm: Furan-methyl carbon.δ ~28-32 ppm: Acetyl methyl carbon.δ ~110-155 ppm: Multiple signals for the furan and chlorophenyl ring carbons.δ ~190-195 ppm: Carbonyl carbon of the acetyl group. |

| FTIR (cm⁻¹) | ~3100-3000: Aromatic C-H stretch.~2950-2850: Aliphatic C-H stretch.~1670-1685: Strong C=O stretch (ketone conjugated to furan ring).~1600, ~1480: Aromatic C=C stretches.~1250-1020: C-O-C stretch of the furan ring.~1100-1080: C-Cl stretch. |

| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 234 and an M+2 peak at m/z 236 with ~1/3 intensity, characteristic of a single chlorine atom.Key Fragments: Loss of acetyl group (m/z 191/193), loss of methyl group (m/z 219/221). |

Protocol: Sample Preparation for NMR Spectroscopy

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the compound, such as Chloroform-d (CDCl₃) or DMSO-d₆.[11]

-

Sample Weighing: Accurately weigh 5-10 mg of the purified furan derivative.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: The sample is now ready for analysis in an NMR spectrometer. The residual solvent peak is typically used for chemical shift calibration.

Chemical Reactivity and Potential for Derivatization

The multiple functional groups on this compound provide several avenues for subsequent chemical modification.

-

Reactivity of the Acetyl Group: The carbonyl group can undergo reduction to an alcohol, reductive amination, or condensation reactions like the aldol condensation at the alpha-protons.

-

Reactivity of the Furan Ring: While the 2 and 5 positions are substituted, the electron-rich C4 position is susceptible to electrophilic substitution reactions, such as halogenation or nitration, under controlled conditions. The furan ring can also act as a diene in Diels-Alder reactions, though this often requires high temperatures or pressures.

Application Insight: A Gateway to Pyridine Synthesis

A particularly insightful application for furan derivatives is their use as precursors in the synthesis of other heterocyclic systems. For instance, furans can be converted into 1,4-dicarbonyl compounds, which are the key starting materials for the Hantzsch Pyridine Synthesis .[13][14][15] This multicomponent reaction combines a 1,4-dicarbonyl compound, an aldehyde, and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[14][16] Dihydropyridines are a critical class of calcium channel blockers used in medicine.[14][17]

Caption: Conceptual synthetic route from a furan derivative to a pyridine via the Hantzsch synthesis.

Biological and Pharmacological Context

As previously noted, the furan scaffold is prevalent in biologically active molecules.[3][5] The specific substitution pattern on this compound suggests several possibilities for biological activity:

-

Halogenation: The presence of a chlorine atom on the phenyl ring is a common feature in many drugs, often enhancing lipophilicity and improving membrane permeability or metabolic stability.[18]

-

Structure-Activity Relationship (SAR): This molecule serves as an excellent starting point for SAR studies. Modifications at the acetyl group, the methyl group, or the phenyl ring could be systematically performed to screen for various biological activities, such as antifungal or antibacterial effects.[18]

Safety and Handling Protocols

Hazard Assessment

-

Furan: The parent compound, furan, is classified as a possible human carcinogen, is highly flammable, and can cause liver damage upon prolonged exposure.[20][21]

-

General Handling: Based on this, this compound should be handled as a potentially toxic and carcinogenic substance.[21] It should be assumed to be an irritant to the skin, eyes, and respiratory system.

Recommended Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.

-

Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory: All handling of the solid or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[19][22]

Handling and Storage Procedures

-

Handling: Use non-sparking tools and work in a well-ventilated area, preferably a fume hood.[20][23] Avoid creating dust. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[22][23]

Conclusion

This compound is a multifaceted molecule with significant potential. Its physicochemical properties make it a suitable candidate for further chemical exploration. The well-established Paal-Knorr synthesis provides a reliable route for its preparation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The true value of this compound may lie in its utility as a versatile intermediate, providing a gateway to more complex heterocyclic systems like pyridines, which are of high value in medicinal chemistry. For any researcher or drug development professional, this furan derivative represents a promising scaffold for building novel molecular architectures with potential biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. repositorio.bc.ufg.br [repositorio.bc.ufg.br]

- 14. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. Hantzsch Pyridine Synthesis | PDF | Pyridine | Ammonia [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Phenyl-5-acyloxymethyl-2H,5H-furan-2-ones: synthesis and biological activity of a novel group of potential antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. chemicalbook.com [chemicalbook.com]

- 21. nj.gov [nj.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. chemos.de [chemos.de]

Biological activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran Derivatives

Executive Summary

The furan nucleus is a cornerstone in medicinal chemistry, serving as a scaffold for a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific class of these heterocycles: this compound and its related derivatives. These compounds have emerged as promising candidates in several therapeutic areas due to their diverse biological activities. This document synthesizes current knowledge, providing an in-depth exploration of their anticancer, antimicrobial, and anticonvulsant properties. We delve into established mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide future drug discovery efforts. The content herein is designed to equip researchers and drug development professionals with the technical insights and practical methodologies required to advance the study of this potent class of molecules.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the largest and most varied class of organic molecules, with the furan ring being a particularly significant motif. Its presence in numerous natural products and synthetic pharmaceuticals underscores its versatile role in molecular recognition and biological function.[3] Furan-containing compounds are known to exhibit a wide spectrum of chemotherapeutic behaviors, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4]

The core structure of interest, This compound , combines several key pharmacophoric features:

-

A Furan Ring: A five-membered aromatic heterocycle that acts as a versatile scaffold.

-

A 4-Chlorophenyl Group: This substitution at the C-5 position often enhances lipophilicity and can facilitate critical interactions with biological targets, such as π-π stacking.

-

An Acetyl Group: The ketone functionality at the C-3 position provides a key site for hydrogen bonding and can be a reactive handle for further chemical modification.

-

A Methyl Group: The C-2 methyl group can influence the molecule's conformation and metabolic stability.

This guide will explore the demonstrated and potential biological activities stemming from this unique structural combination.

General Synthesis Pathway

The synthesis of multi-substituted furans is a critical first step in exploring their biological potential. While various methods exist, a common and effective approach involves the reaction between β-dicarbonyl compounds and α-haloketones under basic conditions.[5] This methodology provides an efficient route to the core 3-acetyl-furan scaffold.

Below is a generalized workflow for the synthesis of the target derivatives.

Caption: Generalized synthetic workflow for furan derivatives.

Anticancer Activity: Targeting Microtubule Dynamics

Several studies have highlighted the potent antiproliferative activity of furan derivatives against various cancer cell lines.[4][5] A particularly compelling mechanism for derivatives featuring the 5-(4-chlorophenyl)furan moiety is the inhibition of tubulin polymerization.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[6] Compounds that disrupt microtubule dynamics are among the most effective anticancer agents.

Derivatives of 5-(4-chlorophenyl)furan have been identified as colchicine binding site inhibitors (CBSIs).[6] By binding to the β-tubulin subunit at or near the colchicine site, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption leads to a cascade of cellular events:

Caption: Mechanism of anticancer action via tubulin depolymerization.

Structure-Activity Relationship (SAR)

The antiproliferative potency of these derivatives is highly dependent on their chemical structure.

-

Importance of the Fused Furan Ring: The attachment of a furan moiety to a chalcone A-ring was shown to enhance antiproliferative activity by more than twofold compared to the non-furan counterpart.[7]

-

Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring at C-5 are critical. The 4-chloro substitution is a common feature in potent tubulin inhibitors.[6]

-

Modifications to the Acetyl Group: The acetyl group at C-3 can be modified to form other heterocyclic systems, such as pyrazolines and isoxazolines, which have demonstrated potent antitumor activity, with some compounds showing greater potency than colchicine.[6]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound. It quantifies cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[4]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, SW620) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2][5]

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Crizotinib).[2][4]

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity of representative furan derivatives against various cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | Furan precursor | HeLa | 0.08 | [5] |

| Compound 24 | Furan derivative | HeLa | 1.05 | [5] |

| Compound 24 | Furan derivative | SW620 | 2.51 | [5] |

| Compound 5d | Furan hybrid | A549 (Lung) | 6.3 | [4] |

| Compound 4 | Furan-based | MCF-7 (Breast) | 4.06 | [2] |

| Compound 7 | Furan-based | MCF-7 (Breast) | 2.96 | [2] |

| Compound 7c | 5-(4-chlorophenyl)furan derivative | Leukemia SR | 0.09 | [6] |

| Compound 11a | 5-(4-chlorophenyl)furan derivative | Leukemia SR | 0.06 | [6] |

Antimicrobial Activity

Furan derivatives are recognized for their broad-spectrum antimicrobial properties, showing efficacy against both bacteria and fungi.[8] This activity is often attributed to the specific substitutions on the furan ring which influence the compound's electronic properties and ability to interact with microbial targets.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[1]

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Structure-Activity Insights

-

The antimicrobial activity is highly dependent on the nature and position of substituents on the furan ring.[1]

-

Compounds containing functional groups like 2,4-dinitrophenylhydrazone moieties have shown notable activity against E. coli.[9]

-

5-Nitrofuran derivatives have demonstrated inhibitory effects on both Gram-positive and Gram-negative organisms.[10]

Anticonvulsant Potential

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[11] Heterocyclic structures, including furans, are frequently explored as scaffolds for CNS-active agents. The evaluation of these compounds typically involves a battery of standardized in vivo animal models.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.[12] Its predictive value is based on the ability of a compound to prevent the hind limb extension phase of a seizure induced by a supramaximal electrical stimulus.

Methodology:

-

Animal Acclimatization: Use adult mice or rats, allowing them to acclimatize to the laboratory environment for at least one week.

-

Compound Administration: Divide animals into groups. Administer the test compound (e.g., at a dose of 20-100 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. Administer a vehicle control to another group and a standard anticonvulsant drug (e.g., Diazepam, Phenytoin) to a reference group.[12][13][14]

-

Pretreatment Time: Wait for a specific period (e.g., 30 minutes or 4 hours) to allow for drug absorption and distribution.[14]

-

Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered a positive indication of protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. For dose-response analysis, determine the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals.

Caption: Workflow for in-vivo anticonvulsant screening using the MES test.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The evidence strongly supports its potential as a source of potent anticancer compounds, particularly through the mechanism of tubulin polymerization inhibition. Furthermore, the established antimicrobial and potential anticonvulsant activities of related furan derivatives warrant deeper investigation for this specific chemical series.

Future research should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with biological targets using techniques like X-ray crystallography and computational docking.

-

In Vivo Efficacy Models: Evaluating optimized lead compounds in relevant animal models of cancer, infectious disease, and epilepsy to establish preclinical proof-of-concept.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, Excretion) and safety profiles of lead candidates to determine their viability as clinical drugs.

This guide provides a solid foundation for these future endeavors, offering both the theoretical background and practical methodologies needed to unlock the full therapeutic potential of this versatile class of furan derivatives.

References

- 1. ijrti.org [ijrti.org]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. ijabbr.com [ijabbr.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. ptfarm.pl [ptfarm.pl]

- 12. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 13. ijrpc.com [ijrpc.com]

- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran: A Technical Guide to Predicting Molecular Properties

For Immediate Release

[City, State] – In a landscape where early-stage drug discovery is increasingly driven by computational methodologies to de-risk candidates and accelerate development timelines, this technical guide provides a comprehensive framework for the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a scientifically grounded workflow that moves beyond basic software tutorials to explain the strategic rationale behind computational modeling choices.

Introduction: The Rationale for In Silico Profiling

This compound is a synthetic molecule featuring a furan core, a structure of considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] However, the furan moiety can also be associated with metabolic challenges and potential toxicity.[2][3][4] Therefore, before significant investment in laboratory synthesis and testing, a robust in silico evaluation is a critical, resource-sparing first step.[5][6][7] This computational pre-assessment enables the early identification of potential liabilities, guiding more informed decisions in the drug discovery cascade.

The core principle of this guide is to establish a self-validating system of protocols, ensuring a high degree of confidence in the generated predictive data. All claims and methodologies are supported by authoritative sources, and complex workflows are clarified with visual diagrams.

Part 1: Foundational Physicochemical Property Prediction

A drug's journey through the body is fundamentally governed by its physicochemical properties. These characteristics determine its solubility, permeability, and overall "drug-likeness."[8][9]

Molecular Descriptors: The Basis of In Silico Modeling

In silico tools translate the 2D structure of a molecule into a set of numerical values known as molecular descriptors.[10] These descriptors, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), are the inputs for mathematical models that predict the compound's behavior.[8][11]

Protocol for Physicochemical Profiling

A standard and accessible tool for this initial assessment is the SwissADME web server.

Experimental Protocol 1: Physicochemical Profiling with SwissADME

-

Input Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is CC1=C(C(=O)C)C=C(O1)C2=CC=C(C=C2)Cl.[12]

-

Access and Submission: Navigate to the SwissADME web portal and input the SMILES string.

-

Execution: Initiate the computational analysis.

-

Data Extraction: From the results, collate the key physicochemical and lipophilicity parameters into a structured table.

Caption: Workflow for Physicochemical Profiling via SwissADME.

Data Interpretation and Baseline Profile

The predicted data provides the first critical assessment of the compound's drug-like potential.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | 234.68[12] | Influences diffusion and transport across biological membranes. |

| iLOGP | 3.40 | A measure of lipophilicity, which impacts absorption, distribution, and potential toxicity.[12] |

| Log S (ESOL) | -3.88 | Predicts aqueous solubility, a critical factor for oral absorption. |

| Water Solubility | 1.32e-04 mol/L | Indicates the compound is poorly soluble, which could present formulation challenges. |

| H-Bond Acceptors | 2 | Influences interactions with biological targets and solubility. |

| H-Bond Donors | 0 | Affects solubility and membrane permeability. |

| TPSA (Ų) | 30.21[12] | Correlates with passive transport across membranes; values <140 Ų are generally favorable. |

Data generated using the SwissADME web server.

This initial profile suggests that this compound adheres to several "drug-like" criteria, such as an appropriate molecular weight and TPSA. However, the high lipophilicity and poor predicted water solubility are significant flags requiring further investigation.

Part 2: ADMET Profiling - Predicting In Vivo Behavior

A compound's ultimate success depends on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[5][7][13] Early in silico ADMET assessment is crucial for identifying potential liabilities that could lead to late-stage failures.[7][14]

Integrated ADMET Prediction Workflow

For a comprehensive ADMET analysis, we utilize the pkCSM web server, which provides a suite of models for predicting key pharmacokinetic and toxicological endpoints.

Experimental Protocol 2: ADMET Profiling with pkCSM

-

Input Preparation: Utilize the same SMILES string: CC1=C(C(=O)C)C=C(O1)C2=CC=C(C=C2)Cl.

-

Access and Submission: Navigate to the pkCSM web server and input the SMILES string.

-

Prediction Selection: Choose all relevant ADMET prediction modules.

-

Execution and Data Synthesis: Run the predictions and consolidate the output into a comprehensive summary table.

Caption: Integrated workflow for comprehensive ADMET profiling.

Synthesis of Predicted ADMET Data

Table 2: Predicted ADMET Profile of this compound

| Parameter | Predicted Value | Interpretation and Potential Implications |

| Absorption | ||

| Caco-2 Permeability (log Papp) | 0.98 | High permeability is predicted, suggesting good potential for intestinal absorption.[14] |

| Distribution | ||

| BBB Permeability (logBB) | 0.15 | Predicted to cross the blood-brain barrier, which could lead to CNS side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | High potential for significant drug-drug interactions, as CYP3A4 metabolizes a large percentage of drugs. |

| Toxicity | ||

| hERG I Inhibitor | Yes | CRITICAL FINDING: A significant risk of cardiotoxicity is predicted. |

| Ames Mutagenicity | No | Low likelihood of being a mutagen. |

| Hepatotoxicity | Yes | CRITICAL FINDING: Potential for drug-induced liver injury. The furan moiety itself can be metabolized to reactive intermediates.[3][4][15] |

Data generated using the pkCSM web server.

The ADMET profile reveals several critical liabilities. While the compound is predicted to be well-absorbed, its potential to inhibit key metabolic enzymes (CYP2D6 and CYP3A4) is a concern. More alarmingly, the predictions of hERG inhibition (a major cause of drug withdrawal) and hepatotoxicity represent significant safety risks that would likely preclude the advancement of this molecule without substantial chemical modification.

Conclusion and Future Directions

The in silico analysis of this compound demonstrates the power of computational tools to build a detailed risk profile for a novel chemical entity rapidly and cost-effectively. The foundational physicochemical assessment highlighted potential issues with solubility, while the comprehensive ADMET profile identified critical, likely insurmountable, toxicity liabilities, specifically cardiotoxicity and hepatotoxicity.

This workflow exemplifies a "fail early, fail cheap" paradigm, allowing drug discovery teams to prioritize resources on compounds with a higher probability of success.[7] Future computational work could involve molecular docking studies to identify potential biological targets or using the current molecule as a scaffold for designing analogs with an improved safety profile. As machine learning and artificial intelligence continue to enhance the accuracy of predictive models, the integration of these in silico techniques will remain an indispensable component of modern drug discovery.[7][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Toxicogenomic assessment of liver responses following subchronic exposure to furan in Fischer F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. drugpatentwatch.com [drugpatentwatch.com]

- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. scispace.com [scispace.com]

- 12. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

CAS number for 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

An In-Depth Technical Guide to 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran (CAS: 43020-12-8) for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes based on established furan chemistry, and critically evaluate its potential applications, with a particular focus on its role as a structural scaffold for novel anticancer agents. The narrative is grounded in the broader context of related 5-(4-chlorophenyl)furan derivatives, which have demonstrated promising activity as inhibitors of tubulin polymerization. This document is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.

Introduction to the Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and synthetic compounds with diverse biological activities. Its utility in the pharmaceutical field is well-documented, with furan derivatives being investigated for antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, combines the furan core with a 4-chlorophenyl group—a common feature in pharmacologically active molecules known to enhance binding affinity to biological targets—and an acetyl group, which can serve as a key interaction point or a handle for further chemical modification. This guide aims to synthesize the available data on this compound and its close analogs to provide a foundational resource for its exploration in drug discovery programs.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to any research and development endeavor. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 43020-12-8 | PubChem[3] |

| IUPAC Name | 1-[5-(4-chlorophenyl)-2-methylfuran-3-yl]ethanone | PubChem[3] |

| Molecular Formula | C₁₃H₁₁ClO₂ | PubChem[3] |

| SMILES | CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)C | PubChem[3] |

| InChIKey | AOCVLRAZYZGWMS-UHFFFAOYSA-N | PubChem[3] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 234.68 g/mol | PubChem[3] |

| Exact Mass | 234.0447573 Da | PubChem[3] |

| Topological Polar Surface Area | 30.2 Ų | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

Synthesis and Characterization

Proposed Retrosynthetic Pathway

A logical approach involves the condensation of a 1,4-dicarbonyl compound. The target molecule can be disconnected to reveal key synthons: a 1-(4-chlorophenyl)-substituted 1,4-dicarbonyl precursor and a methylating/acetylating agent or sequence. The workflow below illustrates a generalized synthetic strategy.

Caption: Proposed synthetic workflow for this compound.

Exemplary Synthesis Protocol

The following protocol is a generalized, exemplary procedure adapted from methodologies used for synthesizing substituted furans. Causality: The choice of a base-catalyzed condensation between an aldehyde (4-chlorobenzaldehyde) and a β-diketone (acetylacetone) is a classic and efficient method for constructing the requisite 1,4-dicarbonyl intermediate, which can then undergo acid-catalyzed cyclization to form the furan ring.

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

-

To a stirred solution of acetylacetone (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The base catalyzes the Knoevenagel condensation.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the intermediate.

Step 2: Cyclization to the Furan Ring

-

Suspend the purified intermediate from Step 1 in a solvent such as toluene or acetic acid.

-

Add a strong acid catalyst, for example, p-toluenesulfonic acid (p-TSA) or sulfuric acid. The acid protonates a carbonyl oxygen, facilitating intramolecular nucleophilic attack by the enol tautomer to form a five-membered ring.

-

Heat the mixture to reflux for 4-8 hours. The final step is a dehydration reaction, driven by heat, which results in the stable aromatic furan ring.

-

After cooling, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Self-Validation: Each step must be validated. The structure of the intermediate and the final product should be unequivocally confirmed using spectroscopic methods.

Spectroscopic Characterization

-

¹H NMR: Expect signals corresponding to the methyl protons (~2.5 ppm), the acetyl protons (~2.4 ppm), a furan ring proton (singlet, ~6.5-7.0 ppm), and aromatic protons from the chlorophenyl ring (two doublets, ~7.4-7.8 ppm).

-

¹³C NMR: Signals for the two methyl carbons, the acetyl carbonyl carbon (~190 ppm), and carbons of the furan and chlorophenyl rings are expected.

-

IR Spectroscopy: Key peaks would include a strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹ and C-O-C stretching of the furan ring.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z corresponding to its exact mass (234.04), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Potential Applications in Drug Development: An Oncology Perspective

While direct biological data for this compound is sparse, extensive research on structurally similar 5-(4-chlorophenyl)furan derivatives provides a strong rationale for its investigation as an anticancer agent.[4][5][6]

The 5-(4-chlorophenyl)furan Scaffold as a Colchicine Binding Site Inhibitor

A significant body of research has identified furan-based compounds as potent inhibitors of tubulin polymerization.[4][6] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Agents that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. These agents often bind to one of three main sites on tubulin: the colchicine, vinca, or taxane sites.

Studies have shown that compounds containing the 5-(4-chlorophenyl)furan core can act as Colchicine Binding Site Inhibitors (CBSIs).[4][6] For instance, pyrazoline and pyridine derivatives of this scaffold have displayed potent cytotoxicity against leukemia cell lines, with IC₅₀ values in the nanomolar range, and were shown to inhibit tubulin polymerization by over 95%.[4][6] Molecular docking studies confirmed that these compounds occupy the colchicine binding site on β-tubulin.[4]

Proposed Mechanism of Action

The likely mechanism of action for this compound, by structural analogy, is the disruption of microtubule function, leading to mitotic arrest and programmed cell death.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H11ClO2 | CID 2735239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-Acetyl-5-(4-chlorophenyl)-2-methylfuran, a substituted furan with potential applications as a structural motif in medicinal chemistry and materials science.[1][2] The described method utilizes the Feist-Benary furan synthesis, a reliable and efficient approach for preparing substituted furans from readily available starting materials.[3] This guide is designed for researchers and scientists in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, detailed experimental procedures, safety precautions, and characterization data to ensure reproducible and successful synthesis.

Introduction and Scientific Principle

Substituted furans are a class of heterocyclic compounds that form the core of numerous natural products and pharmacologically active molecules.[4] Their synthesis remains a topic of significant interest in organic chemistry. The target molecule, this compound, incorporates a furan core with distinct substituents that make it a valuable building block for further chemical elaboration.

The synthetic strategy employed in this protocol is the Feist-Benary furan synthesis . This classic method involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound, followed by an acid-catalyzed cyclization and dehydration to form the furan ring.[3][5] This approach is advantageous due to its operational simplicity and the ready availability of the required precursors.